molecular formula C12H15N3O B1398004 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one CAS No. 906532-83-0

1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one

Cat. No. B1398004
M. Wt: 217.27 g/mol
InChI Key: RXPGJEKERBHADP-UHFFFAOYSA-N
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Description

“1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one” is an intermediate of Rimegepant, which is used to prevent and treat the symptoms of migraine headaches .


Synthesis Analysis

The synthesis of “1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one” involves several steps. The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .


Molecular Structure Analysis

The molecular structure of “1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one” is complex. It has been designed and synthesized as selective mTOR inhibitors . The most active compound in ATP binding site of SFKs was revealed through Molecular dynamics (MDs) simulation .


Chemical Reactions Analysis

The chemical reactions of “1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one” are complex. The transformation of milrinone to 1,3-dihydro-5-methyl-6- (4-pyridinyl)-2H-imidazo [4,5-b]pyridin-2-one resulted in very potent cAMP PDE III inhibitors with in vitro activity in the nanomolar range .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one” include a molecular weight of 217.27 and a melting point of 224 - 228 degrees Celsius .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Derivatives

    N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives have been synthesized from o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide using N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts (Ghorbani‐Vaghei & Amiri, 2014).

  • Potential Anticancer Agents

    Imidazo[4,5-b]pyridines have been explored for their potential as anticancer agents. The active imidazo[4,5-b]pyridine was shown to cause the accumulation of cells at mitosis, indicating its potential in cancer therapy (Temple et al., 1987).

  • Eco-friendly Synthesis

    An environmentally-benign method for synthesizing 1H-imidazo[4,5-b]pyridine has been developed. This involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water, using an air oxidative cyclocondensation reaction (Kale et al., 2009).

  • Antimicrobial and Anticancer Activity

    Novel 1,2,3-triazole/isoxazole-functionalized imidazo[4,5-b]pyridine-2(3H)-one derivatives have been synthesized and screened for their antimicrobial and anticancer activities (Banda et al., 2016).

  • Spectroscopic Properties Study

    The structure and spectroscopic properties of 1′,3′-Dihydrospiro[cyclohexane-1,2′-[2H]imidazo[4,5-b]pyridine] have been analyzed using various spectroscopic methods, providing insights into its physical and chemical characteristics (Vural et al., 2016).

  • C═O and C═C Bond-forming Reactions

    A strategy for the synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines using transition metal-mediated reactions has been developed. This represents an efficient approach for forming C-N, C═O, and C═C bonds (Cao et al., 2014).

Biological and Chemical Studies

  • Antiproliferative Activity

    2-Thioxo-1H,3H-imidazo[4,5-b]pyridine derivatives have been synthesized and tested for their antiproliferative activity in vitro against human cancer cell lines (Liszkiewicz et al., 2003).

  • Potential HIV-1 Inhibitors

    Certain substituted imidazo[1,2-a]pyridines have been identified as weak allosteric inhibitors of HIV-1 reverse transcriptase, showing good inhibitory activity in enzymatic and HIV anti-infectivity assays (Bode et al., 2011).

  • Synthesis of Novel Isomers

    Research has been conducted on the synthesis of new isomers like 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid and its derivatives, exploring their potential in medical applications such as antituberculotic activity (Bukowski & Janowiec, 1996).

  • Vibrational Spectra and Molecular Structure

    The molecular structure and vibrational spectra of various imidazo[4,5-b]pyridine derivatives have been determined using density functional theory and X-ray data, providing valuable insights into their molecular characteristics (Lorenc et al., 2008).

  • Therapeutic Applications

    Imidazo[1,2-a]pyridine has been recognized as a "drug prejudice" scaffold due to its broad range of applications in medicinal chemistry, including anticancer, antimicrobial, antiviral, and other therapeutic activities (Deep et al., 2016).

Future Directions

The future directions of “1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one” research could involve further optimization of the molecules to enhance their mTOR inhibitory activity and selectivity over PI3Kα . Additionally, it could be explored as a potential treatment for neuropathic pain .

properties

IUPAC Name

1-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c16-12-14-11-10(7-4-8-13-11)15(12)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPGJEKERBHADP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C3=C(NC2=O)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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